molecular formula C12H17ClN4 B1501336 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1185319-78-1

1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1501336
CAS No.: 1185319-78-1
M. Wt: 252.74 g/mol
InChI Key: CGQYXYMCQYXFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is an organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound typically appears as a white crystalline solid and is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves several steps, including condensation reactions, intramolecular cyclizations, and functional group modifications. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with piperazine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride stands out due to its unique combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1-methyl-2-piperazin-1-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQYXYMCQYXFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671792
Record name 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-78-1
Record name 1H-Benzimidazole, 1-methyl-2-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185319-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 2
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 6
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.